1-(2-Pyridyl)piperazine Monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

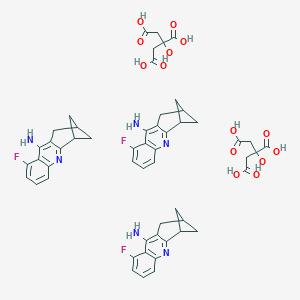

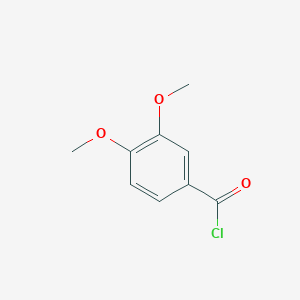

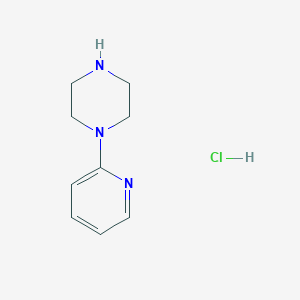

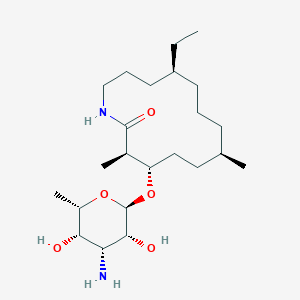

1-(2-Pyridyl)piperazine Monohydrochloride, also known as 1-PIP, is an organic compound whose chemical structure consists of a pyridyl ring attached to a piperazine ring and a monohydrochloride group. It is an important research chemical used in the synthesis of a variety of compounds and drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Proteomic Analysis Enhancement

1-(2-Pyridyl)piperazine (2-PP), as part of piperazine-based derivatives, has been utilized for the derivatization of carboxyl groups on peptides. This application significantly enhances signal detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Studies have demonstrated that peptides derivatized by 2-PP exhibited notably improved ionization efficiency, indicating its potential in enhancing the sensitivity of peptide detection in comprehensive proteome analyses (Qiao et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

1-(2-Pyridyl)piperazine has been implicated in the synthesis of bis(heteroaryl)piperazines (BHAPs), a class of compounds exhibiting potent inhibition of HIV-1 reverse transcriptase (RT). Specifically, variations of this compound have led to analogues significantly more effective than initial iterations, showcasing the importance of 1-(2-Pyridyl)piperazine in the development of HIV treatment options (Romero et al., 1994).

Neurotransmission Studies

In neuropharmacological research, derivatives of 1-(2-Pyridyl)piperazine have been utilized to study the effects on noradrenergic neurotransmission in the brain. For instance, 1-(2-Pyrimidinyl)-piperazine, a common metabolite of certain antidepressants/anxiolytics, has been studied for its antagonistic action at alpha 2-adrenergic autoreceptors and postsynaptic alpha 2-adrenoceptors. These studies contribute to a deeper understanding of the mechanisms of action of these pharmaceutical agents and their metabolites in the central nervous system (Blier et al., 1991).

Cancer Research

In cancer research, piperazine derivatives, including those related to 1-(2-Pyridyl)piperazine, have been explored for their differentiation-inducing properties and growth inhibition effects on cancer cells. For instance, specific piperazine derivatives of butyric acid have demonstrated significant action on the differentiation and proliferation of human leukemia cells, highlighting the potential of 1-(2-Pyridyl)piperazine derivatives in the development of novel anticancer therapies (Gillet et al., 1997).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1-(2-Pyridyl)piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of 1-(2-Pyridyl)piperazine and its derivatives .

properties

IUPAC Name |

1-pyridin-2-ylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVSONPKJXNWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622400 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129394-11-2 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)